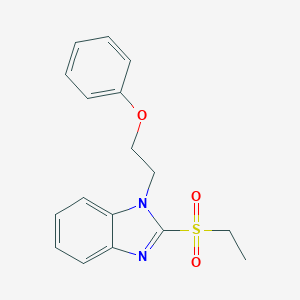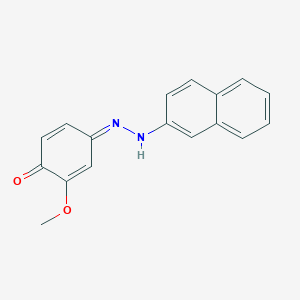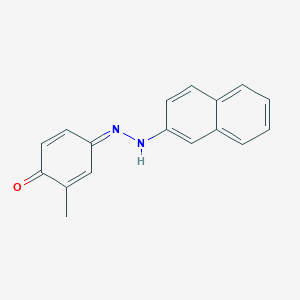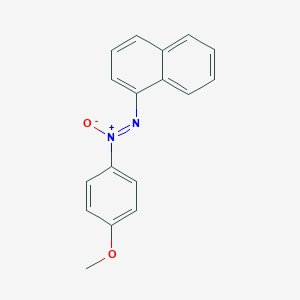![molecular formula C20H16ClN5O3 B283039 Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate (ECBPT) is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound belongs to the class of triazolotriazine derivatives, which have been reported to exhibit various biological activities such as antimicrobial, antifungal, antitumor, and antiviral properties. ECBPT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of the cell membrane. Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to inhibit the growth of bacterial and fungal cells by inhibiting the synthesis of DNA, which is essential for cell replication. Additionally, Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to disrupt the cell membrane of bacterial and fungal cells, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to modulate the immune system by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has several advantages for lab experiments, including its low toxicity and high potency. Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to have low toxicity towards normal cells, making it a potential candidate for further research. Furthermore, Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been shown to be highly potent against various bacterial, fungal, and viral strains. However, the limitations of Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, including the identification of its molecular targets, optimization of its synthesis method, and evaluation of its in vivo efficacy. The identification of the molecular targets of Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate will provide insights into its mechanism of action and potential therapeutic applications. Additionally, the optimization of its synthesis method will improve the yield and purity of Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate, making it more accessible for further research. Finally, the evaluation of its in vivo efficacy will provide valuable information on its potential therapeutic applications in animal models.
Synthesemethoden
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate can be synthesized using different methods, including the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by the reaction with hydrazine hydrate, and finally, the reaction with triethyl orthoformate. Another method involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate, followed by the reaction with hydrazine hydrate, and finally, the reaction with ethyl chloroformate. The yield of Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate using these methods ranges from 52% to 85%.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been studied for its potential biological activities, including its antimicrobial, antifungal, antitumor, and antiviral properties. Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has been reported to exhibit significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has also shown potent antifungal activity against Candida albicans and Aspergillus niger. Furthermore, Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has demonstrated antitumor activity against different cancer cell lines, including HepG2, MCF-7, and A549. Additionally, Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate has shown antiviral activity against herpes simplex virus type 1 (HSV-1).
Eigenschaften
Molekularformel |
C20H16ClN5O3 |
|---|---|
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
ethyl 6-[(4-chlorophenyl)methyl]-5-oxo-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-19(28)17-24-26(15-6-4-3-5-7-15)20-23-22-16(18(27)25(17)20)12-13-8-10-14(21)11-9-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
VDZAURZKJYNQFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=NN(C2=NN=C(C(=O)N12)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-benzyl-5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282956.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)

![(6Z)-6-[[(5-tert-butyl-1,2-oxazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282973.png)
![(6Z)-6-[[(3-phenylmethoxypyridin-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B282975.png)



![4-[(2-bromo-4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282982.png)

![(2Z)-2-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282984.png)